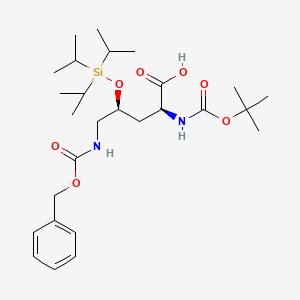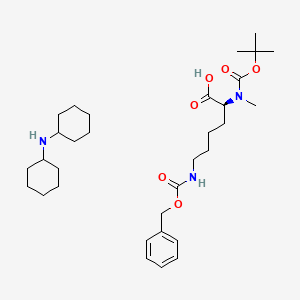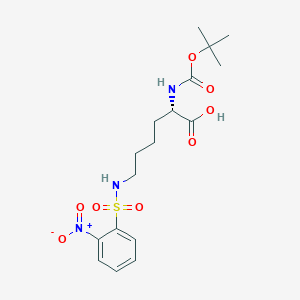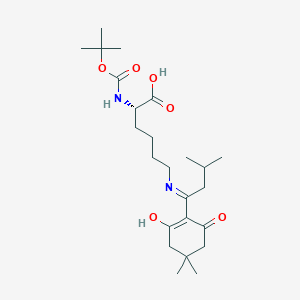
Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH (Boc-3,5-DI-Tyr-OH) is a novel small molecule that has been used in research and development for a variety of applications. It has been used in the synthesis of peptides, peptide-like molecules, and other biomolecules. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene, and as a molecular probe for studying protein-ligand interactions. Boc-3,5-DI-Tyr-OH is a versatile compound with a wide range of potential applications.
Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy Insights
In the realm of nuclear magnetic resonance (NMR) spectroscopy, a study highlighted the unique ability to detect both carbonyl (C=O) and hydroxyl (OH) 17O resonances of the carboxylic group in compounds like Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH. This was made possible due to strong hydrogen-bonded interactions, offering new pathways for understanding molecular structures and interactions in solution (Tsikaris et al., 2000).
Peptide Synthesis Applications
The compound has been used in peptide synthesis research, demonstrating its utility in the efficient coupling of peptide fragments. This application is crucial for the synthesis of complex peptides and proteins, which are fundamental in understanding biological processes and developing therapeutic agents (Narita, 1978).
Development of Synthetic Opioid Ligands
Another fascinating application involves the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, which are integrated into opioid peptidomimetics. This research is significant for the development of new synthetic opioid ligands, which have potential therapeutic applications in pain management (Bender et al., 2015).
Opioid Receptor Binding Activity
The compound has also been involved in the design and synthesis of opioid mimetics containing a pyrazinone ring, which exhibited strong binding to opioid receptors. This underscores its relevance in creating new analgesics and understanding opioid receptor interactions (Okada et al., 1998).
Eigenschaften
IUPAC Name |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSUVXKMJNXSKB-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2I2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












